5-amino-N-ethyl-2-methoxybenzenesulfonamide
Description
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-amino-N-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
GGHJFUXILPIUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically involves:
- Introduction of the sulfonyl group onto a methoxy-substituted aromatic ring.
- Subsequent amination or substitution to install the amino group.
- Alkylation of the sulfonamide nitrogen with an ethyl group.
These steps are performed under conditions that avoid racemization (if chiral centers exist) and maximize yield.
Method from 4-Methoxybenzene-1-sulfonyl Chloride
A robust and convenient method starts from commercially available 4-methoxybenzene-1-sulfonyl chloride . This precursor can be synthesized from anisole (methoxybenzene) and chlorosulfonic acid with high yield (~88%).
| Step | Reaction Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| 1 | Preparation of 4-methoxybenzene-1-sulfonyl chloride from anisole and chlorosulfonic acid | One-step reaction; chlorosulfonation | 88 |
| 2 | Conversion of sulfonyl chloride to sulfonamide via reaction with ethylamine | Mild conditions; no chromatography required | Not specified |
| 3 | Introduction of amino group at 5-position via substitution or reduction | Controlled nitration or amination steps | Part of overall yield |
| 4 | Purification and isolation of 5-amino-N-ethyl-2-methoxybenzenesulfonamide | Crystallization or extraction | Overall 59% yield over 4 steps |
This method avoids chromatographic purification, uses commercially available starting materials, and yields the target compound in an overall 59% yield.
Friedel-Crafts Based Synthesis from D-Alanine and Methoxybenzene
Another method, particularly for optically pure (R)-enantiomer, involves:
- Protection of the amino group of D-alanine.
- Friedel-Crafts alkylation of methoxybenzene with the protected alanine derivative.
- Sulfonamide formation by chlorosulfonation followed by amination.
- Deprotection and purification.
This approach minimizes racemization and yields optically and chemically pure 5-amino-N-ethyl-2-methoxybenzenesulfonamide suitable for pharmaceutical applications such as tamsulosin synthesis.
| Step | Description | Notes |
|---|---|---|
| a | Amino group protection of D-alanine | Prevents racemization |
| b | Friedel-Crafts reaction with methoxybenzene | Forms key carbon framework |
| c | Chlorosulfonation and sulfonamide formation | Performed in dichloromethane at controlled temps |
| d | Deprotection and purification | Yields optically pure compound |
This method achieves high chemical and optical purity with fewer steps and minimal racemization risk.
Comparative Yield and Efficiency Analysis
A patent comparing various methods for related sulfonamide compounds reports:
| Method | Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method from intermediate IV | Intermediate IV + others | 5 | 60-70 | 50 | No column chromatography |
| Improved method (patent EP257787) | 4-methoxyphenylacetone | Multiple steps | 60-70 | 38.4 (without final step) | Three times higher yield |
| Final tamsulosin synthesis step | Crude base | - | - | 19.2 (total) | Four times higher yield vs EP257787 |
The improved methods emphasize fewer purification steps and higher overall yields, highlighting the efficiency of modern synthetic routes.
Detailed Reaction Conditions and Notes
- Chlorosulfonation: Typically conducted in dichloromethane with cooling between −30 and +30 °C to control reactivity and avoid side reactions.
- Amination: Often performed by adding aqueous ammonia or ethylamine to the sulfochloride intermediate, leading directly to sulfonamide formation.
- Protection/Deprotection: Amino group protection (e.g., acetylation or carbamate formation) is crucial in chiral syntheses to prevent racemization and side reactions.
- Purification: Crystallization from water or ethanol is preferred over chromatographic methods to simplify isolation and improve scalability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro compound, while substitution of the methoxy group can yield various substituted benzenesulfonamides .
Scientific Research Applications
5-amino-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, forming a coordination bond. This interaction disrupts the enzyme’s activity, leading to its inhibitory effects .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. methyl : The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl, which may improve aqueous solubility .
Variations in Sulfonamide Nitrogen Substituents
Key Observations :
- N-Ethyl substitution (target compound) simplifies synthesis compared to bulkier aryl groups (e.g., ).
- Dual N-substituents (e.g., ethyl + phenyl in ) may hinder crystallinity and purification.
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and higher polar surface area suggest better solubility in polar solvents compared to chlorinated analogs .
- LogP values indicate that chlorine substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Biological Activity
5-amino-N-ethyl-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring an amino group and a methoxybenzene sulfonamide moiety, positions it as a potential candidate for various therapeutic applications, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C10H15N2O3S
- Molecular Weight : 229.30 g/mol
- IUPAC Name : 5-amino-N-ethyl-2-methoxybenzenesulfonamide
The biological activity of 5-amino-N-ethyl-2-methoxybenzenesulfonamide is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammatory responses.
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that sulfonamides, including 5-amino-N-ethyl-2-methoxybenzenesulfonamide, possess antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with notable activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
Anticancer Activity
The compound has been evaluated for its anticancer potential across multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest at G1 phase |
| A549 | 10 | Inhibition of proliferation |
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that 5-amino-N-ethyl-2-methoxybenzenesulfonamide significantly reduced inflammation in murine models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cytotoxicity Assessment : In vitro assays showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides often correlates with their chemical structure. Modifications to the methoxy group or the sulfonamide moiety can enhance or diminish activity. For instance, substituting the methoxy group with a more electronegative atom has been shown to improve anticancer efficacy.
Q & A
Q. What are the common synthetic routes for 5-amino-N-ethyl-2-methoxybenzenesulfonamide, and how can intermediates be optimized for yield?
The synthesis typically involves sequential functionalization of the benzene ring. A representative approach includes:
- Sulfonamide Formation : Reacting 5-amino-2-methoxybenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .
- Amino Group Protection : Temporary protection of the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during sulfonamide coupling .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of ethylamine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C) improves purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, the methoxy group (-OCH) appears as a singlet at ~3.8 ppm in H NMR, while the sulfonamide (-SONH-) proton resonates at ~7.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 259.08) and detects impurities .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what methodologies are used to evaluate this?
- SAR Studies : Systematic replacement of the ethyl group (e.g., with propyl or aryl groups) and methoxy position (e.g., 3-methoxy vs. 2-methoxy) is conducted to assess antimicrobial or anticancer activity .
- In Vitro Assays :
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., NLRP3 inflammasome) .
Q. What strategies resolve contradictions in reactivity data during functionalization of the sulfonamide group?
- Contradiction Example : Discrepancies in sulfonamide hydrolysis rates under acidic vs. basic conditions.
- Resolution Methodology :
- Kinetic Studies : Monitor reaction rates via H NMR to identify intermediates (e.g., sulfonic acid formation at pH < 2) .
- Solvent Effects : Polar solvents (DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor elimination .
- Temperature Control : Lower temperatures (-10°C) suppress side reactions during bromination or nitration .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
- Accelerated Stability Testing :
- Thermal Stability : Heating to 40°C for 30 days, with HPLC monitoring of degradation products (e.g., sulfonic acid derivatives) .
- Photostability : Exposure to UV light (320–400 nm) to detect photodegradation pathways .
- pH-Dependent Stability : Buffered solutions (pH 1–13) are analyzed for hydrolysis or oxidation over 72 hours .
Methodological Challenges and Solutions
Q. What are the key considerations in designing a scalable synthesis protocol for this compound?
- Green Chemistry Principles : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent options .
- Catalyst Optimization : Use immobilized catalysts (e.g., silica-supported HSO) to enhance recyclability and reduce waste .
- Flow Chemistry : Continuous flow reactors improve reaction control and scalability for high-throughput synthesis .
Q. How can researchers address low yields in multi-step syntheses involving sensitive functional groups?
- Protection-Deprotection Strategies : Boc protection of the amino group prevents side reactions during sulfonamide formation, with deprotection using TFA/CHCl (1:1) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% .
Critical Analysis of Contradictory Evidence
- vs. 18 : BenchChem () cites DMF as optimal for substitution reactions, while PubChem () reports dichloromethane (DCM) with higher yields. Resolution lies in substrate-specific solvent polarity requirements: DMF enhances nucleophilicity in electron-deficient systems, whereas DCM is preferable for sterically hindered intermediates.
- vs. 13 : Divergent biological activities (antimicrobial vs. anticancer) highlight the role of auxiliary substituents (e.g., chloro vs. ethyl groups) in modulating target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
